![molecular formula C8H17ClN2O3 B13512651 [(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)
[(5-Aminohexyl)carbamoyl]formicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C8H16N2O3·HCl and a molecular weight of 224.69 g/mol . It is also known by its IUPAC name, 2-[(5-aminohexyl)amino]-2-oxoacetic acid hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 5-aminohexylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The general reaction scheme is as follows:
[ \text{5-Aminohexylamine} + \text{Formic acid} + \text{HCl} \rightarrow \text{[(5-Aminohexyl)carbamoyl]formic acid hydrochloride} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
科学的研究の応用
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(5-Aminohexyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The pathways involved include enzyme inhibition and activation, as well as signal transduction processes.
類似化合物との比較
Similar Compounds
Carbamic acid: A related compound with the formula H2NCOOH.
5-(N-Aminohexyl)carbamoyl-2’-O-methyluridine: A modified nucleoside used in oligonucleotide synthesis.
Uniqueness
[(5-Aminohexyl)carbamoyl]formic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions. Its ability to form stable derivatives and its versatility in scientific research applications make it a valuable compound in various fields.
特性
分子式 |
C8H17ClN2O3 |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
2-(5-aminohexylamino)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(9)4-2-3-5-10-7(11)8(12)13;/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H |
InChIキー |
ACKDGFXAZRYJHV-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCNC(=O)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


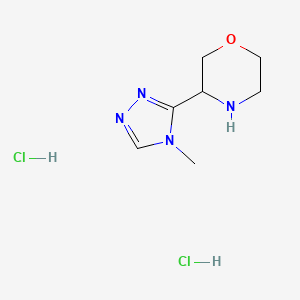
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
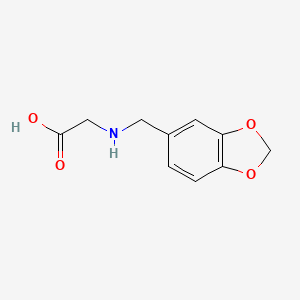
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)

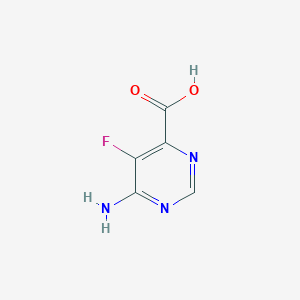
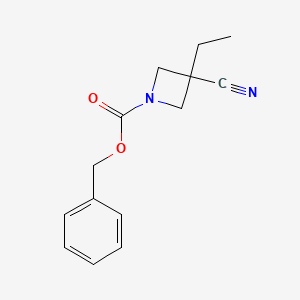
amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)
![4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride](/img/structure/B13512611.png)
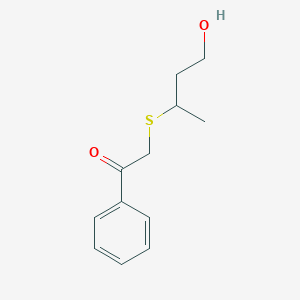
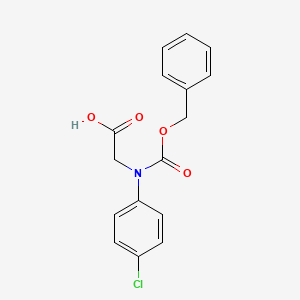
![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
